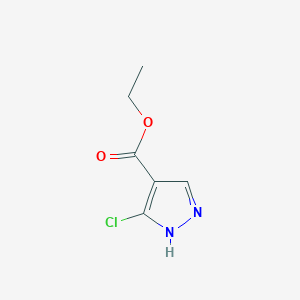

ethyl 5-chloro-1H-pyrazole-4-carboxylate

Description

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of pyrazole (B372694) derivatives.

DFT calculations are widely used to study pyrazole derivatives. bohrium.comresearchgate.net For instance, the B3LYP method with a 6-311++G(d,p) basis set has been employed to investigate the structural and antioxidant properties of various pyrazole compounds. researchgate.net These studies help in determining the most stable tautomeric forms, which is vital for understanding their biological roles at a molecular level. researchgate.net In a study on ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate, DFT calculations were used to obtain the optimal molecular structure, which was then compared with experimental X-ray diffraction data. bohrium.com This comparison confirmed the accuracy of the theoretical model. bohrium.com Furthermore, DFT has been used to analyze the molecular electrostatic potential and frontier molecular orbitals, providing insights into the compound's physical and chemical properties. bohrium.com

Geometry optimization of pyrazole derivatives using DFT methods, such as B3LYP/6-311+G(2d,p), helps in determining the most stable conformation of the molecule. tandfonline.com For ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, conformational analysis revealed that the optimized molecular structure from DFT calculations was in good agreement with the structure determined by X-ray diffraction. bohrium.com The analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides information about the molecule's reactivity and electronic transitions. derpharmachemica.com

Vibrational frequency analysis, often performed using DFT, aids in the assignment of experimental infrared (IR) and Raman spectra. derpharmachemica.com For example, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, theoretical calculations at the B3LYP/6-311++G(d,p) level showed a high correlation with experimental FT-IR data. derpharmachemica.com Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The calculated pyrazole ring deformation for a related compound was found at 640 cm⁻¹, which closely matched the experimental observation at 634 cm⁻¹. derpharmachemica.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools to predict how a molecule might interact with a biological target.

Molecular docking studies have been conducted on various pyrazole derivatives to investigate their binding affinity with proteins implicated in diseases like cancer. For instance, docking studies can reveal the interactions between the compound and the active site of a target protein, providing a basis for understanding its mechanism of action. semanticscholar.org While specific docking results for ethyl 5-chloro-1H-pyrazole-4-carboxylate were not detailed in the provided search results, the general applicability of these studies to pyrazole derivatives suggests their utility in assessing the potential of this specific compound as a therapeutic agent. semanticscholar.org

Drug-likeness Profiling

A crucial step in the early phase of drug discovery is the evaluation of a compound's drug-likeness, which predicts its potential to be developed into an orally administered drug. This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five. This rule establishes that a compound is more likely to be orally bioavailable if it adheres to at least four of the following five criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (log P) not exceeding 5. guidechem.com

For this compound, the parameters for Lipinski's Rule of Five have been calculated based on its chemical structure (C₆H₇ClN₂O₂). The molecular weight of the compound is approximately 174.59 g/mol . The number of hydrogen bond donors, which are the N-H and O-H groups, is one (the pyrazole N-H). The hydrogen bond acceptors, typically nitrogen and oxygen atoms, total four in this molecule (the two nitrogen atoms of the pyrazole ring and the two oxygen atoms of the ethyl ester group). The octanol-water partition coefficient (log P), a measure of the molecule's lipophilicity, is calculated to be within the acceptable range for drug-like compounds.

The adherence of this compound to these criteria is summarized in the table below.

Table 1: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 174.59 g/mol | < 500 g/mol | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Log P (calculated) | ~1.5-2.0 | ≤ 5 | Yes |

As the table indicates, this compound does not violate any of Lipinski's rules, suggesting that it possesses favorable physicochemical properties for oral bioavailability and is a promising candidate for further drug development.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the public domain, the application of this computational technique to similar pyrazole-based compounds provides a framework for understanding its potential dynamic behavior. MD simulations are powerful tools used to study the physical movement of atoms and molecules over time, offering insights into conformational changes, interactions with biological macromolecules, and the stability of molecular complexes.

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: To identify the most stable three-dimensional arrangements of the molecule in different solvent environments.

Analyze Interactions with Target Proteins: If the compound is designed to inhibit an enzyme, MD simulations can model the binding process, revealing key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. This can aid in understanding the mechanism of action and in the rational design of more potent derivatives.

Predict Binding Affinities: Techniques like free energy perturbation (FEP) or thermodynamic integration (TI), which are often used in conjunction with MD simulations, can provide quantitative predictions of the binding affinity of the compound to its biological target.

In studies of other pyrazole derivatives, MD simulations have been instrumental in elucidating their inhibitory mechanisms against various enzymes, highlighting the importance of specific substituent groups for optimal binding.

Spectroscopic Property Prediction and Correlation with Experimental Data

The characterization of a molecule is heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods, particularly Density Functional Theory (DFT), can predict these spectroscopic properties, and the correlation of these predictions with experimental data provides a powerful validation of the computed molecular structure and electronic properties.

¹H and ¹³C NMR Spectroscopy: Experimental ¹H NMR data for isomers of this compound are available and can be used as a reference. chemicalbook.comchemicalbook.com For this compound, the predicted ¹H NMR spectrum would be expected to show a characteristic signal for the pyrazole C-H proton, along with signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The chemical shift of the pyrazole proton would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazole ring and the carbonyl carbon of the ester group would be of particular interest, as their chemical shifts are sensitive to the electronic environment. Computational predictions of these chemical shifts, when compared to experimental spectra, can confirm the regiochemistry of the substituents on the pyrazole ring. spectrabase.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include:

N-H stretching vibration of the pyrazole ring.

C=O stretching vibration of the ethyl ester.

C-Cl stretching vibration.

C-N and C=N stretching vibrations of the pyrazole ring.

DFT calculations can predict the vibrational frequencies and their corresponding intensities. mdpi.com By comparing the predicted IR spectrum with the experimental spectrum, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding. nist.govresearchgate.net

Analysis of Chemical Reactivity Descriptors

DFT calculations can also be used to determine a range of global and local reactivity descriptors that provide insights into the chemical behavior of a molecule. asrjetsjournal.orgasrjetsjournal.org These descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the analysis of these descriptors can help in predicting its reactivity towards nucleophiles and electrophiles.

Key chemical reactivity descriptors include:

Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): This is a measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Global Softness (S): This is the reciprocal of hardness and indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electrophile.

The calculated values for these descriptors for a related pyrazole carbaldehyde are presented in the table below to illustrate the type of data obtained from such an analysis. asrjetsjournal.org

Table 2: Calculated Chemical Reactivity Descriptors for a Pyrazole Derivative

| Descriptor | Symbol | Value (a.u.) |

| Chemical Potential | μ | -0.150 |

| Chemical Hardness | η | 0.057 |

| Global Softness | S | 8.772 |

| Electrophilicity Index | ω | 0.197 |

For this compound, the presence of the electron-withdrawing chlorine atom and the ethyl carboxylate group is expected to lower the energy of the LUMO, thereby increasing its electrophilicity. The pyrazole ring itself can act as both a hydrogen bond donor and acceptor, influencing its interaction with other molecules. The analysis of these reactivity descriptors is invaluable for understanding the reaction mechanisms involving this compound and for designing new synthetic routes. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMFDPBDDKWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646439 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948552-01-0 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques in Pyrazole Research

General Role of Pyrazoles in Crop Protection

Pyrazole (B372694) chemistry has yielded a significant number of commercial herbicides, fungicides, and insecticides. semanticscholar.orgresearchgate.net The pyrazole ring is a key component in many agrochemically important compounds, contributing to their efficacy in controlling pests and diseases. nih.gov Many commercial pesticides feature this heterocyclic core, highlighting its importance in the agrochemical industry. nih.govnih.gov

Specific Applications Derived from Ethyl 5-chloro-1H-pyrazole-4-carboxylate

The primary agrochemical application of this compound is its role as a key building block.

Pyrazole derivatives are integral to a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which includes commercial products like bixafen, fluxapyroxad, and penthiopyrad. nih.govacs.org These compounds are highly effective against a broad spectrum of fungal pathogens. nih.gov In the realm of insecticides, pyrazole amides have been developed that show notable control against various insect pests, including the diamondback moth (Plutella xylostella) and armyworms (Spodoptera species). nih.govacs.orgmdpi.com Furthermore, certain pyrazole derivatives have been developed as potent herbicides that target key enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), offering effective weed control with good crop safety. nih.govacs.orgacs.org

Collectively, the application of pyrazole derivatives as fungicides, insecticides, and herbicides contributes to comprehensive plant protection strategies. researchgate.netacs.org They help safeguard crop yield and quality by controlling a wide array of threats, from fungal diseases to insect infestations and weed competition. nih.gov The development of new pyrazole-based agents is a continuous effort to overcome challenges like pesticide resistance. nih.gov

Materials Science Applications

Dyes and Fluorescent Substances

The pyrazole scaffold is utilized in the design of various dyes and fluorescent materials. nih.gov While pyrazole itself is not fluorescent, appropriate substitutions on the ring can lead to compounds with high fluorescence quantum yields and other interesting optical properties. nih.gov These pyrazole-based dyes have been explored for use as fluorescent probes in biological imaging and as chemosensors for detecting metal ions. nih.govdntb.gov.ua Some pyrazole azo dyes have been synthesized and evaluated for their potential use in the paint and varnish industry. nih.gov

Semiconductor Materials

Pyrazole derivatives are also being investigated for their potential in creating new semiconductor materials. royal-chem.com For instance, a novel pyrazole-derived polymer, poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4dicarboxyamide), has been synthesized and studied for its optical properties, including its optical band gap and refractive index. researchgate.net Such materials are of interest for applications in optoelectronic devices like solar cells and light-emitting diodes (OLEDs). researchgate.netmdpi.com

Other Industrial Applications E.g., Corrosion Inhibitors

An important industrial application for pyrazole (B372694) derivatives is in the prevention of corrosion. researchgate.netnih.gov Numerous studies have demonstrated that these compounds can act as effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric acid solutions. nih.govtandfonline.comresearchgate.net They function by adsorbing onto the metal surface, forming a protective layer that blocks the corrosive agents. researchgate.netsemanticscholar.org The efficiency of inhibition often depends on the specific substituents on the pyrazole ring, which influence the adsorption process. semanticscholar.org This application is crucial for industries where metal protection is paramount.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Methodologies

Traditional batch synthesis methods for pyrazoles, while established, often present challenges regarding reaction times, selectivity, yield, and safety. mdpi.com The synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl equivalent, followed by chlorination. nih.gov Future research is focused on overcoming the limitations of these conventional methods.

A primary challenge is achieving regioselectivity in N-substituted and asymmetric pyrazoles. nih.gov Flow chemistry has emerged as a promising alternative to batch processing, offering enhanced control over reaction parameters, improved safety, and better scalability. researchgate.netmdpi.comnih.gov Research has demonstrated that flow synthesis can lead to higher yields and excellent regioselectivities for pyrazole-4-carboxylate derivatives. mdpi.comthieme-connect.com For instance, a two-step continuous-flow method has been developed for pyrazole (B372694) synthesis, showcasing the efficiency of this technology. thieme-connect.comgalchimia.com These systems allow for reactions to be performed faster and more cleanly, even under conditions not feasible in batch chemistry. galchimia.com The development of modular, multi-step continuous flow "assembly lines" further enables the rapid and divergent synthesis of highly functionalized pyrazoles, as demonstrated by the telescoped synthesis of the measles therapeutic, AS-136A. nih.gov

Future work will likely focus on refining these flow methodologies to handle a wider range of substrates and to integrate synthesis, purification, and analysis into fully automated systems. researchgate.netgalchimia.com

Exploration of Novel Functionalization Strategies

The functionalization of the pyrazole core is crucial for creating diverse molecular libraries for drug discovery. While traditional cross-coupling reactions are effective, they require pre-functionalized pyrazoles. researchgate.netrsc.org A significant area of future research is the direct C-H functionalization, which provides access to a wide range of derivatives in a single step. researchgate.netrsc.org

The inherent electronic properties of the pyrazole ring dictate its reactivity. The C-5 position is electrophilic, making its proton the most acidic and facilitating C-5 functionalization. researchgate.net Conversely, the C-4 position is the nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net For this compound, the chlorine at the C-5 position can already act as a handle for substitution reactions. However, direct functionalization of other positions without prior activation remains a key goal.

Emerging strategies include:

Transition-Metal-Catalyzed C-H Functionalization: This allows for the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring, offering an efficient route to complex molecules. rsc.org

Photocatalysis: Using visible light, this sustainable approach can activate small molecules and functionalize C-H bonds under mild conditions. rsc.org Metal-based photocatalysts, organic photoredox catalysts, and electron-donor–acceptor complexes are being explored for the functionalization of pyrazoles. rsc.org

Electrooxidative Functionalization: This less-studied method shows promise for the efficient synthesis of C–Cl, C–Br, C–I, and C–S bonds, as well as for N-N coupling products. mdpi.com

These novel strategies will enable the late-stage functionalization of complex pyrazole-containing molecules, accelerating the discovery of new bioactive compounds. nih.gov

Integration of Multi-scale Modeling Approaches in Computational Studies

Computational chemistry is an indispensable tool for understanding the properties of pyrazole derivatives. eurasianjournals.com Techniques like molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations provide insights into molecular structure, electronic properties, and interactions with biological targets. eurasianjournals.comnih.govtandfonline.com

A significant future direction is the integration of multi-scale modeling approaches. eurasianjournals.comeurasianjournals.com This involves combining different levels of theory to study complex systems more accurately and efficiently. For example, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be used where the active site of an enzyme interacting with a pyrazole ligand is treated with high-level quantum mechanics, while the rest of the protein is described by a more computationally efficient molecular mechanics force field.

These integrated methods will be crucial for:

Predicting the binding modes and affinity of pyrazole derivatives to their biological targets with greater accuracy. eurasianjournals.comnih.gov

Understanding complex dynamic processes, such as enzyme catalysis or receptor activation. nih.gov

Elucidating the tautomeric equilibria of asymmetrically substituted pyrazoles in different environments, which is critical for their biological activity. nih.gov

Table 1: Computational Approaches in Pyrazole Research

| Computational Method | Application in Pyrazole Research | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and antioxidant properties. | Provides detailed insights into electronic properties, stability of tautomers, and reaction mechanisms. | eurasianjournals.comresearchgate.netresearchgate.net |

| Molecular Docking | Predicting binding modes and affinities of pyrazole derivatives to biological targets (e.g., enzymes, receptors). | Identifies potential protein targets and key interactions for drug design. | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Exploring the dynamic behavior, conformational space, and stability of pyrazole-protein complexes. | Reveals the stability of ligand binding and the flexibility of the active site. | eurasianjournals.comnih.govresearchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Studying structure-activity relationships to guide the design of more potent compounds. | Generates contour maps highlighting regions where steric or electronic modifications would enhance activity. | nih.gov |

Leveraging Emerging Technologies (e.g., Machine Learning in Drug Discovery)

Machine learning (ML) is rapidly transforming drug discovery and materials science. researchgate.net For pyrazole derivatives, ML algorithms can be trained on existing data to predict various properties, accelerating the design of new compounds with desired characteristics. eurasianjournals.comresearchgate.net

Future applications of ML in pyrazole research include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models built with ML algorithms like artificial neural networks (ANN) and random forests can predict the biological activity or physical properties of novel pyrazole analogues. researchgate.netnih.gov This has been successfully applied to predict the antitumor activity of anthrapyrazoles and the crystalline density of energetic materials based on pyrazole. researchgate.netnih.gov

De Novo Design: Generative ML models can design entirely new pyrazole-based molecules optimized for specific properties, such as high binding affinity to a therapeutic target.

Synthesis Planning: ML can assist in optimizing reaction conditions and predicting the outcomes of synthetic routes, including those in flow chemistry systems. researchgate.net

The integration of ML with high-throughput synthesis and screening technologies promises to significantly shorten the discovery and development cycle for new pyrazole-based drugs and materials. researchgate.net

Overcoming Economic and Scalability Barriers in Flow Chemistry

While flow chemistry offers significant advantages for synthesizing pyrazoles, its widespread adoption is hindered by economic and scalability challenges. mdpi.comdtu.dk A major barrier is the high initial investment required for specialized equipment such as reactors, pumps, and automation systems, which are more expensive than traditional batch reactors. mdpi.com

Further challenges include:

Reaction Optimization: Optimizing reaction parameters like temperature, pressure, and residence time in a flow system can be a costly and time-consuming process. mdpi.com

Handling Solids: Reactions involving solids or precipitates can be problematic in microreactors, often leading to blockages. dtu.dk This limits the scope of reactions that can be easily transferred to flow systems.

Scalability Issues: While scaling up is a key advantage, it is not always straightforward. "Scaling out" by running multiple reactors in parallel can be complex to manage. dtu.dk

Overcoming these barriers will require the development of more affordable and robust flow chemistry equipment, as well as standardized methodologies to facilitate the transfer of processes from laboratory to industrial scale. dtu.dk

Addressing Challenges in Force Field Accuracy for Simulations

The accuracy of computational predictions, particularly from molecular dynamics (MD) simulations, is heavily dependent on the quality of the underlying force fields. eurasianjournals.com A persistent challenge in the computational study of pyrazole derivatives is the accuracy of these force fields, which are sets of parameters used to describe the potential energy of a system of particles. eurasianjournals.comeurasianjournals.com

Developing accurate force fields for heterocyclic compounds like pyrazoles is particularly difficult due to their unique electronic structures and the presence of heteroatoms. Inaccuracies can lead to incorrect predictions of conformations, binding energies, and dynamic behavior. eurasianjournals.com

Future research must focus on:

Developing More Accurate Force Fields: This involves creating new parameter sets specifically tailored for pyrazoles and other nitrogen-containing heterocyles, potentially incorporating data from high-level quantum mechanical calculations.

Polarizable Force Fields: Implementing polarizable force fields that can account for changes in electronic charge distribution in response to the local environment can provide a more realistic description of intermolecular interactions.

Integration with Machine Learning: ML potentials are emerging as a powerful alternative to traditional force fields, offering the accuracy of quantum mechanics at a fraction of the computational cost.

Improving force field accuracy is critical for enhancing the predictive power of molecular simulations and their utility in the rational design of new pyrazole-based compounds. eurasianjournals.com

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. nih.gov For pyrazole synthesis, this involves minimizing waste, avoiding hazardous reagents, and using renewable resources. nih.govresearchgate.net

Key innovations in the green synthesis of pyrazoles include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a major focus. nih.govtandfonline.com Catalyst-free, one-pot syntheses of pyrazole derivatives have been successfully performed in water. tandfonline.comrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions that combine multiple starting materials to form complex products, maximizing atom and step economy. nih.gov This approach has been widely used for synthesizing pyranopyrazole derivatives. nih.govgsconlinepress.com

Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govnih.govgsconlinepress.com

Sustainable Catalysts: The development of recyclable, non-toxic catalysts, such as iron-based catalysts derived from biomass, is a key area of research. rsc.orgresearchgate.netrsc.org These catalysts eliminate the need for precious or toxic metals. rsc.org

Future efforts will continue to integrate these green principles, aiming for synthetic routes to compounds like this compound that are not only efficient and selective but also environmentally sustainable. acs.org

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Green Chemistry Principle | Example Application in Pyrazole Synthesis | Advantage | Reference |

|---|---|---|---|

| Use of Green Solvents | One-pot synthesis of pyrano[2,3-c]pyrazoles in water. | Reduces pollution, toxicity, and cost. | tandfonline.com |

| Multicomponent Reactions (MCRs) | Four-component condensation to form pyranopyrazoles. | High atom economy, step economy, and reduced purification steps. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis of pyranopyrazole derivatives. | Faster reaction rates, shorter reaction times, and often higher yields. | gsconlinepress.com |

| Use of Renewable Feedstock/Catalysts | Iron-catalyzed synthesis using biomass-derived alcohols as the primary feedstock. | Avoids noble metal catalysts and utilizes sustainable starting materials. | rsc.orgresearchgate.net |

| Alternative Reagents | Using semicarbazide (B1199961) hydrochloride as a safer alternative to toxic hydrazine. | Eliminates the need for hazardous and toxic reagents. | rsc.org |

Q & A

Q. How can the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate be optimized for high yield and purity?

Methodological Answer:

- Use cyclocondensation of ethyl acetoacetate with appropriate hydrazines or triazenes under controlled conditions (e.g., methylene chloride solvent, 50°C, 3 hours) .

- Monitor reaction progress via TLC (silica gel, cyclohexane/ethyl acetate 2:1, Rf ≈ 0.29) .

- Purify via flash chromatography (gradient elution: 0–35% ethyl acetate in cyclohexane over 20 column volumes) to isolate the product in ≥90% yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3 solvent): Key signals include NH (δ ~9.32 ppm, br.s), pyrazole C-H (δ ~8.02 ppm, s), and ester groups (δ ~4.33 ppm for CH2) .

- IR spectroscopy : Confirm functional groups with peaks at 2121 cm<sup>-1</sup> (azide stretch, if present) and 1681 cm<sup>-1</sup> (ester C=O) .

- HRMS : Validate molecular formula (e.g., [M]<sup>+</sup> at m/z 181.0596 for C6H7N5O2) .

Table 1: Representative <sup>1</sup>H NMR Data for Pyrazole Derivatives

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH (pyrazole) | 9.32 | br.s | 1H |

| Pyrazole C-H | 8.02 | s | 1H |

| OCH2CH3 | 4.33 | q (J = 7.2 Hz) | 2H |

Q. How is single-crystal X-ray diffraction used to resolve the structure of pyrazole derivatives?

Methodological Answer:

- Grow crystals via slow evaporation (e.g., ethanol/water mixtures) .

- Collect data at 150 K using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refine structures with SHELXL (R factor < 0.04) for precise bond length/angle determination (e.g., C-Cl bond: 1.73 Å) .

Advanced Research Questions

Q. How can computational methods (DFT) reconcile discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to simulate NMR/IR spectra .

- Compare theoretical vs. experimental bond lengths (e.g., C=O: DFT 1.21 Å vs. X-ray 1.23 Å) to assess steric/electronic effects .

- Adjust solvent parameters (e.g., PCM model for CDCl3) to improve accuracy .

Table 2: Experimental vs. DFT Bond Lengths (Å)

| Bond Type | Experimental | DFT |

|---|---|---|

| C=O (ester) | 1.23 | 1.21 |

| N-N (pyrazole) | 1.35 | 1.33 |

Q. What strategies address contradictions in crystallographic and solution-phase data (e.g., tautomerism)?

Q. How can reaction path search algorithms improve synthetic routes for pyrazole analogs?

Methodological Answer:

- Employ quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates .

- Optimize conditions (e.g., solvent, catalyst) using high-throughput screening guided by computed activation energies .

- Validate with kinetic isotope effects or <sup>13</sup>C labeling to confirm mechanisms .

Q. What refinements in SHELX software enhance structural precision for halogenated pyrazoles?

Methodological Answer:

- Use SHELXL ’s TWIN/BASF commands for twinned crystals (common in chlorinated derivatives) .

- Apply anisotropic displacement parameters for heavy atoms (Cl, O) to reduce R-factor residuals .

- Cross-validate with Hirshfeld surface analysis to detect weak interactions (e.g., C-Cl⋯π contacts) .

Key Data Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.